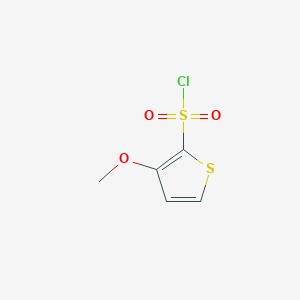

3-methoxythiophene-2-sulfonyl Chloride

Descripción

Significance of Thiophene (B33073) Sulfonyl Chlorides in Contemporary Chemical Research

Thiophene sulfonyl chlorides represent a pivotal class of compounds in modern organic synthesis, serving as versatile intermediates for the construction of a wide array of functionalized molecules. Their significance is rooted in the reactive sulfonyl chloride moiety attached to the thiophene ring, a privileged scaffold in medicinal chemistry and materials science. This combination allows for diverse chemical transformations, most notably the formation of sulfonamides, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. Beyond their pharmaceutical applications, thiophene sulfonyl chlorides are instrumental in the development of novel organic materials. The ability to introduce the thiophene unit into larger molecular frameworks through reactions such as nucleophilic substitution and metal-catalyzed cross-coupling has led to the creation of innovative conductive polymers, dyes, and sensors. The electronic properties of the thiophene ring, which can be modulated by substituents, make these compounds particularly valuable in the field of organic electronics.

Contextualization of 3-Methoxythiophene-2-sulfonyl Chloride within Heterocyclic Sulfonyl Chemistry

Within the diverse family of thiophene sulfonyl chlorides, this compound emerges as a compound of particular interest due to the electronic influence of the methoxy (B1213986) group. Positioned at the 3-position of the thiophene ring, the electron-donating methoxy group significantly impacts the reactivity of the sulfonyl chloride functionality and the aromatic ring itself. This substitution pattern can enhance the electron density of the thiophene ring, influencing its susceptibility to electrophilic attack and modulating the reactivity of the sulfonyl chloride group. Such substituent effects are a cornerstone of heterocyclic chemistry, allowing for the fine-tuning of molecular properties and the strategic design of synthetic pathways. The presence of the methoxy group not only offers a handle for further functionalization but also influences the conformational preferences and solid-state packing of its derivatives, which can be critical for applications in materials science. Consequently, this compound serves as a valuable building block for accessing a unique chemical space within the broader landscape of heterocyclic sulfonyl chemistry, enabling the synthesis of complex molecules with tailored electronic and biological profiles.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxythiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHDXRCRNEXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461616 | |

| Record name | 3-methoxythiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184039-62-1 | |

| Record name | 3-methoxythiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 3 Methoxythiophene 2 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Group

The electron-deficient sulfur atom in the sulfonyl chloride group of 3-methoxythiophene-2-sulfonyl chloride serves as a prime target for a variety of nucleophiles. This reactivity allows for the synthesis of a diverse array of sulfur-containing compounds.

Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of 3-methoxythiophene-2-sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in various therapeutic agents. While specific studies detailing the reaction of this compound with a wide array of amines are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides suggests that it readily forms sulfonamides. The existence of 3-methoxythiophene-2-sulfonamide (B1429170) is confirmed by its unique CAS number, 1394041-28-1. chemscene.com

The general transformation can be represented as follows:

| Amine Type | Expected Product |

| Primary Amine (R-NH₂) | N-substituted-3-methoxythiophene-2-sulfonamide |

| Secondary Amine (R₂NH) | N,N-disubstituted-3-methoxythiophene-2-sulfonamide |

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols provides a direct route to the corresponding sulfonate esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. While specific examples with this compound are not readily found in the surveyed literature, the general methodology is well-established for a wide range of sulfonyl chlorides and alcohols. researchgate.netresearchgate.net

The general reaction is depicted below:

| Nucleophile | Product Class |

| Alcohol (R-OH) | Alkyl 3-methoxythiophene-2-sulfonate |

| Phenol (Ar-OH) | Aryl 3-methoxythiophene-2-sulfonate |

Derivatization to Thioethers and Thioesters

Recent methodologies have enabled the conversion of sulfonyl chlorides into thioethers and thioesters, positioning them as thiol surrogates. nih.gov One such approach involves a phosphine-mediated deoxygenation of the sulfonyl chloride, which generates a reactive intermediate that can be trapped in situ by alcohols or carboxylic acids to form the corresponding thioether or thioester. nih.gov Although direct applications of this method to this compound are not explicitly detailed, the general applicability of the reaction suggests its potential for the synthesis of 3-methoxythiophene-based thioethers and thioesters. researchgate.net

A general representation of this transformation is as follows:

| Trapping Agent | Resulting Product |

| Activated Alcohol | Thioether |

| Carboxylic Acid | Thioester |

Reaction with Diverse Nucleophiles

The electrophilic sulfur of this compound is susceptible to attack by a wide range of nucleophiles beyond amines and alcohols. Kinetic studies on substituted thiophene-2-sulfonyl chlorides with various anionic and neutral nucleophiles in aqueous and mixed solvent systems have shown that the reaction mechanism can be influenced by the nucleophile, substituents on the thiophene (B33073) ring, and the leaving group. rsc.orgresearchgate.net These studies suggest that the substitution can proceed through an SN2-type mechanism, which may shift towards an SN1 or an addition-elimination pathway depending on the specific reaction conditions. rsc.orgresearchgate.net

Transformations Involving the Thiophene Ring

Beyond the reactivity of the sulfonyl chloride group, the thiophene ring of this compound can participate in transition metal-catalyzed reactions.

Palladium-Catalyzed Desulfitative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions that utilize sulfonyl chlorides as coupling partners through the extrusion of sulfur dioxide have emerged as powerful tools for the formation of carbon-carbon bonds. These "desulfitative" couplings offer an alternative to traditional cross-coupling reactions that often employ organometallic reagents.

Mizoroki-Heck Type Reactions: Arenesulfonyl chlorides can undergo palladium-catalyzed Mizoroki-Heck type reactions with olefins, leading to the formation of styrenyl derivatives. nih.govresearchgate.netepfl.chepfl.chlookchem.com This reaction involves the oxidative addition of the sulfonyl chloride to a palladium(0) complex, followed by extrusion of SO₂, migratory insertion of the olefin, and β-hydride elimination. While specific examples employing this compound are not explicitly reported, the general success of this methodology with various arenesulfonyl chlorides suggests its potential applicability. nih.govresearchgate.netepfl.chepfl.chlookchem.com

Suzuki-Miyaura Type Reactions: Palladium catalysis can also facilitate the cross-coupling of sulfonyl chlorides with boronic acids in a Suzuki-Miyaura type reaction. nih.gov This desulfitative coupling provides a route to biaryl compounds. The application of this methodology to this compound would enable the synthesis of 2-aryl-3-methoxythiophenes.

The general scheme for these transformations is presented below:

| Coupling Partner | Reaction Type | Product Class |

| Olefin | Mizoroki-Heck | 2-Styrenyl-3-methoxythiophene |

| Boronic Acid | Suzuki-Miyaura | 2-Aryl-3-methoxythiophene |

Reactions with Unsaturated Organic Compounds

The sulfonyl chloride functional group is a versatile electrophile that can react with a variety of unsaturated organic compounds, including alkenes and alkynes. These reactions can proceed through different mechanisms, such as cycloadditions and radical or ionic additions.

Furthermore, under radical conditions, initiated by light or a radical initiator, the S-Cl bond can undergo homolytic cleavage. The resulting sulfonyl radical could then add across the double or triple bond of an unsaturated compound. This pathway would lead to the formation of a new carbon-sulfur bond and a carbon-centered radical, which could then propagate a chain reaction or be quenched.

Ionic pathways are also conceivable, particularly with activated unsaturated systems. The electrophilic sulfur atom of the sulfonyl chloride could be attacked by the π-electrons of an alkene or alkyne, especially in the presence of a Lewis acid catalyst. This would generate a carbocationic intermediate that could undergo subsequent reactions, such as nucleophilic attack by the chloride ion or rearrangement.

Table 1: Plausible Reactions of this compound with Unsaturated Compounds

| Reaction Type | Unsaturated Reactant | Potential Product(s) |

| [2+2] Cycloaddition | Alkene (e.g., enamine) | Thietane (B1214591) dioxide derivative |

| Radical Addition | Alkene/Alkyne | β-chloro sulfone |

| Ionic Addition | Alkene/Alkyne | Halosulfonylation products |

Electrophilic Substitution on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the ring. In this compound, the methoxy (B1213986) group at the 3-position is a strong activating group and is ortho-, para-directing. The sulfonyl chloride group at the 2-position is a deactivating group and is meta-directing.

Given the powerful activating and directing effect of the methoxy group, electrophilic attack is most likely to occur at the positions ortho and para to it. The position ortho to the methoxy group is the 2-position, which is already substituted. The other ortho position is the 4-position, and the para position is the 5-position. The sulfonyl chloride group at the 2-position will direct incoming electrophiles to the 4-position. Therefore, it is highly probable that electrophilic substitution on this compound will occur predominantly at the 5-position, which is para to the activating methoxy group and meta to the deactivating sulfonyl chloride group.

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, treatment with a mixture of nitric and sulfuric acids would be expected to yield 5-nitro-3-methoxythiophene-2-sulfonyl chloride.

Generation and Reactivity of Transient Intermediates

Sulfene (B1252967) Formation and Subsequent Reactions

Sulfonyl chlorides bearing an α-hydrogen can eliminate hydrogen chloride in the presence of a base to form highly reactive intermediates known as sulfenes (R₂C=SO₂). Although this compound itself does not possess an α-hydrogen on the sulfonyl group, it is a precursor to derivatives that could. For instance, if the sulfonyl chloride were to react with a primary amine to form a sulfonamide, the resulting compound could potentially undergo further reactions.

However, focusing on the parent compound, the direct formation of a sulfene is not a primary reaction pathway. Should a derivative be formed that allows for sulfene generation, these intermediates are known to undergo rapid [2+2] cycloaddition reactions with electron-rich olefins to form thietane dioxides. They can also be trapped by nucleophiles such as water or alcohols to form sulfonic acids or esters, respectively. The high reactivity of sulfenes makes them useful but challenging intermediates in organic synthesis.

Radical and Ionic Pathways

As briefly mentioned in section 3.2.2, this compound can participate in reactions proceeding through both radical and ionic pathways.

Radical Pathways: Homolytic cleavage of the sulfur-chlorine bond can be induced by UV light or chemical radical initiators. The resulting 3-methoxythiophen-2-ylsulfonyl radical is an electrophilic radical that can engage in various transformations. A key reaction is the addition to unsaturated systems like alkenes and alkynes. Another potential fate of the sulfonyl radical is desulfonylation, where it loses sulfur dioxide to generate a 3-methoxythienyl radical. This thienyl radical could then participate in radical-mediated C-C or C-heteroatom bond-forming reactions.

Ionic Pathways: Heterolytic cleavage of the S-Cl bond is also a fundamental aspect of the reactivity of this compound. In the presence of a Lewis acid, the chlorine atom can be abstracted to form a sulfonyl cation ([RSO₂]⁺), a potent electrophile. This cation can then attack aromatic rings in Friedel-Crafts type reactions or react with other nucleophiles. More commonly, the intact sulfonyl chloride acts as the electrophile, with the sulfur atom being attacked by a nucleophile, leading to the displacement of the chloride ion. This is the basis for the formation of sulfonamides and sulfonate esters from amines and alcohols, respectively. The polarity of the solvent can significantly influence whether a reaction proceeds through a more ionic or a more radical-like mechanism. youtube.com

Table 2: Summary of Potential Reactive Intermediates and Pathways

| Intermediate/Pathway | Generation | Key Reactivity |

| Sulfene (from derivatives) | Base-induced elimination of HCl | [2+2] Cycloaddition, Nucleophilic trapping |

| Sulfonyl Radical | Homolytic cleavage of S-Cl bond (e.g., UV light) | Addition to C=C and C≡C bonds, Desulfonylation |

| Sulfonyl Cation | Heterolytic cleavage of S-Cl bond (e.g., Lewis acid) | Electrophilic aromatic substitution, Reaction with nucleophiles |

| Thienyl Radical | Desulfonylation of sulfonyl radical | C-C and C-heteroatom bond formation |

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as a Versatile Synthetic Building Block

3-Methoxythiophene-2-sulfonyl chloride serves as a foundational component for the construction of more complex molecules. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing sulfonyl chloride group on the thiophene (B33073) ring influences its reactivity and provides multiple sites for chemical modification. This duality allows for its participation in a variety of coupling reactions and nucleophilic substitution reactions, making it a versatile starting material for the synthesis of diverse chemical entities.

The sulfonyl chloride moiety is a key functional group that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is fundamental to its role as a building block, enabling the introduction of the 3-methoxythiophene-2-sulfonyl scaffold into a larger molecular framework.

Precursor for Complex Heterocyclic Structures

One of the most significant applications of this compound is its use as a precursor for the synthesis of complex heterocyclic structures, particularly those containing the thieno[3,2-b]thiophene (B52689) core. Thienothiophenes are a class of fused heterocyclic compounds that have garnered considerable interest due to their applications in organic electronics, including organic field-effect transistors and solar cells. nih.govresearchgate.net

While direct synthesis of thieno[3,2-b]thiophenes from this compound is not extensively documented, its derivatives, particularly the corresponding sulfonamides, are valuable intermediates for such transformations. The general strategy involves the conversion of the sulfonyl chloride to a sulfonamide, followed by intramolecular cyclization reactions. For instance, N-substituted 3-methoxythiophene-2-sulfonamides can be designed to undergo cyclization to form fused ring systems like thieno[3,2-d]thiazine derivatives. Although specific examples starting from this compound are not prevalent in the literature, the analogous cyclization of related thiophene sulfonamides is a well-established synthetic route. researchgate.net

Integration into Specialized Chemical Synthesis

The 3-methoxythiophene (B46719) scaffold, which is the core of this compound, has been identified as a valuable pharmacophore in medicinal chemistry. For instance, a series of 3-methoxythiophene-2-carboxylate derivatives have been designed and synthesized as potential anticancer agents, specifically targeting protein tyrosine phosphatase 1B. nih.gov While this study focuses on the carboxylate derivative, it highlights the therapeutic potential of the 3-methoxythiophene core, suggesting that derivatives of this compound could also be valuable in the development of new therapeutic agents.

The integration of the 3-methoxythiophene-2-sulfonyl moiety into larger, biologically active molecules is a promising area of research. The ability to readily form stable sulfonamide linkages allows for the incorporation of this fragment into peptides, natural product analogues, and other complex molecular architectures, potentially imparting unique biological properties.

Solvolysis Reaction Mechanismsnih.govnih.gov

Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a fundamental process for sulfonyl chlorides. spcmc.ac.inlibretexts.org For aromatic and heteroaromatic sulfonyl chlorides, the mechanism of this reaction has been shown to be a bimolecular process. nih.gov

The solvolysis of arenesulfonyl and alkanesulfonyl chlorides is generally considered to proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. nih.govnih.gov This pathway involves a single transition state where the nucleophile (a solvent molecule) attacks the electrophilic sulfur center concurrently with the departure of the chloride leaving group. youtube.com Theoretical studies using density functional theory (DFT) support that the chloride-chloride exchange reaction at a sulfonyl center proceeds synchronously via an SN2 mechanism, characterized by a single transition state. nih.govmdpi.com For sulfonyl chlorides with an aromatic or heteroaromatic group, such as 2-thiophenesulfonyl chloride, a concerted SN2 mechanism is the proposed pathway for solvolysis across a wide range of solvents. nih.gov While nucleophilic substitution at other heteroatoms can proceed through a stepwise addition-elimination (A-E) mechanism involving a high-coordinate intermediate, the SN2 pathway is dominant for many sulfonyl chlorides. nih.govmdpi.com

The key characteristics of this mechanism are:

Bimolecularity : The rate-determining step involves both the sulfonyl chloride and the nucleophilic solvent molecule. youtube.com

Concerted Process : Bond formation with the incoming nucleophile and bond cleavage of the leaving group occur in a single, continuous step. youtube.com

Inversion of Configuration : Like SN2 reactions at carbon, this process is expected to proceed with an inversion of the stereochemical configuration at the sulfur center. nih.gov

The solvent plays a critical role in the solvolysis of sulfonyl chlorides, influencing the reaction rate by stabilizing the transition state. researchgate.net The extended Grunwald-Winstein equation is a powerful tool used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.gov

For substrates like 2-thiophenesulfonyl chloride, which is structurally related to this compound, the correlation of solvolysis rates with solvent parameters provides insight into the transition state. nih.govnih.gov A high sensitivity to solvent nucleophilicity (represented by the parameter l) and a moderate sensitivity to solvent ionizing power (m) are characteristic of a concerted SN2 mechanism. nih.gov This indicates that the transition state has significant bonding to the incoming nucleophile and some charge separation as the leaving group departs. For 2-thiophenesulfonyl chloride, the l and m values are approximately 1.35 and 0.70, respectively. nih.gov

The transition state is envisioned as a trigonal bipyramidal structure where the incoming nucleophile and the departing chloride ion occupy the apical positions. researchgate.net The participation of solvent molecules in a network, providing general base assistance, is also a key factor in stabilizing this transition state. researchgate.net Studies in various hydroxylic solvents, including water, alcohols, and fluoroalcohol mixtures, show a consistent mechanistic pathway, supporting the SN2 model. nih.gov

| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Specific Rate (k) for 2-Propanesulfonyl Chloride (s-1) at 45.0°C |

|---|---|---|---|

| 100% EtOH | 0.37 | -2.52 | 1.54E-05 |

| 90% EtOH | 0.16 | -0.93 | 6.11E-05 |

| 80% EtOH | 0.00 | 0.00 | 1.61E-04 |

| 100% MeOH | 0.17 | -1.19 | 1.08E-04 |

| 90% MeOH | -0.01 | -0.15 | 3.20E-04 |

| 80% MeOH | -0.09 | 0.67 | 6.95E-04 |

| 97% TFE-H2O | -2.54 | 2.83 | 1.75E-03 |

| 70% TFE-H2O | -1.57 | 2.81 | 3.57E-03 |

Data adapted from a study on Phenylmethanesulfonyl Chloride and 2-Propanesulfonyl Chloride solvolysis, illustrating typical data used in Grunwald-Winstein analyses. nih.gov TFE = 2,2,2-Trifluoroethanol.

Pathways in Catalytic Transformationsnih.govuwindsor.ca

Beyond solvolysis, this compound can participate in more complex transformations, particularly those catalyzed by transition metals like palladium. nih.govuwindsor.ca These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. uwindsor.ca

Palladium-catalyzed cross-coupling reactions are versatile methods in organic synthesis. uwindsor.ca While aryl chlorides are known to be less reactive than bromides or iodides due to the stronger C-Cl bond, specialized catalytic systems can facilitate their reaction. uwindsor.ca For sulfonyl chlorides, a common transformation is desulfinative coupling, where the SO2Cl group is modified or removed. A typical palladium-catalyzed cross-coupling cycle, such as a Suzuki or Heck-type reaction, generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst species oxidatively adds to the sulfonyl chloride. This is often the rate-limiting step, especially for chlorides. uwindsor.ca The reaction involves the cleavage of the S-Cl or C-S bond and the formation of a Pd(II) intermediate.

Transmetalation (for cross-coupling) or Migratory Insertion (for Heck-type reactions) : In a Suzuki coupling, a boronic acid (or another organometallic reagent) transfers its organic group to the palladium center in a step mediated by a base. researchgate.net

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

For thiophene derivatives, these palladium-catalyzed reactions can be used to introduce aryl or other functional groups onto the thiophene ring. researchgate.net

The ligands coordinated to the palladium center are crucial for the success of catalytic transformations involving challenging substrates like sulfonyl chlorides. uwindsor.ca The nature of the metal-ligand interaction dictates the catalyst's stability, solubility, and reactivity.

Electron-Rich Ligands : Ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) donate electron density to the palladium center. mdpi.com This enhances the metal's ability to undergo oxidative addition into the strong S-Cl or C-S bond, which is a critical step for activating the sulfonyl chloride. uwindsor.ca

Steric Hindrance : Bulky ligands can promote the reductive elimination step, which is necessary to release the final product and turn over the catalyst.

Thiophene-Metal Coordination : The sulfur atom in the thiophene ring can itself coordinate to the transition metal center. researchgate.net This interaction can influence the regioselectivity and reactivity of C-H activation or cross-coupling reactions on the thiophene ring. The specific mode of coordination depends on the metal, its oxidation state, and the other ligands present. researchgate.net

Understanding Intermediate Species Formationnih.govuclan.ac.uk

The formation of transient intermediate species is central to the mechanisms of both solvolysis and catalytic reactions. In solvolysis, while the SN2 mechanism proceeds through a high-energy transition state rather than a stable intermediate, discussions of nucleophilic substitution at sulfur often consider the possibility of hypervalent sulfur species. nih.govmdpi.com Theoretical studies have investigated trigonal bipyramidal (TBP) structures as potential intermediates in a stepwise addition-elimination (A-E) pathway. nih.govuclan.ac.uk In these hypothetical intermediates for a reaction at a sulfonyl center, the incoming nucleophile and the leaving group would occupy apical positions. uclan.ac.uk However, for the solvolysis of most sulfonyl chlorides, the evidence points towards a concerted SN2 pathway where this TBP structure represents the transition state. nih.govnih.gov

In palladium-catalyzed cycles, the intermediates are organometallic complexes. After the initial oxidative addition, a Pd(II) species is formed, such as an arylpalladium(II) halide complex. Subsequent steps like transmetalation lead to diarylpalladium(II) intermediates before the final reductive elimination step regenerates the Pd(0) catalyst. uwindsor.ca The characterization of these intermediates is often challenging due to their transient nature, but their existence is inferred from kinetic studies and the isolation of stable analogues.

Influence of Electronic and Steric Properties on Reaction Mechanisms

The reactivity of this compound in various chemical transformations is intricately governed by the electronic and steric characteristics of its constituent functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group, as well as their adjacent positioning on the thiophene ring, dictates the mechanistic pathways the compound is likely to follow. This section delves into the nuanced effects of these properties on the reaction mechanisms of this compound, drawing upon established principles and findings from related substituted thiophene and arenesulfonyl chloride systems.

Electronic Influence of the 3-Methoxy Group

The methoxy group at the C3 position of the thiophene ring exerts a significant electronic influence on the reactivity of the adjacent sulfonyl chloride group at the C2 position. Primarily, the methoxy group is a strong electron-donating group due to the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atom can be delocalized into the thiophene ring. This donation of electron density increases the electron richness of the aromatic system.

This electron-donating nature of the methoxy group has a direct impact on the electrophilicity of the sulfur atom in the sulfonyl chloride group. By increasing the electron density on the thiophene ring, the methoxy group can, to some extent, reduce the partial positive charge on the sulfur atom, making it a less potent electrophile. Consequently, in nucleophilic substitution reactions at the sulfur center, the rate of reaction for this compound is expected to be slower compared to an unsubstituted thiophene-2-sulfonyl chloride.

Conversely, the electron-donating effect of the methoxy group can activate the thiophene ring towards electrophilic aromatic substitution reactions. However, the presence of the strongly deactivating sulfonyl chloride group at the adjacent position complicates this effect.

A computational study on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides valuable insights into the electronic effects of substituents on the thiophene ring. nih.gov In this study, various electron-withdrawing groups were at the X position. While the methoxy group in this compound is at the 3-position and the sulfonyl chloride is at the 2-position, the principles of how substituents modulate reactivity are transferable. The study demonstrated that the SNAr reaction proceeds through a stepwise addition/elimination mechanism. nih.gov The initial addition of the nucleophile to the C2 carbon is a key step, and its facility is influenced by the electronic nature of the substituents.

In the case of this compound, the electron-donating methoxy group would be expected to disfavor nucleophilic attack at the C2 position, further supporting the notion of reduced reactivity in SNAr-type reactions compared to thiophene rings bearing electron-withdrawing groups.

General studies on the reactivity of arenesulfonyl chlorides have consistently shown that electron-donating substituents on the aromatic ring decrease the rate of nucleophilic substitution at the sulfonyl group. For instance, the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides followed the Hammett equation with a positive ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.comnih.gov Conversely, electron-donating groups were found to slow down the reaction. mdpi.com

Table 1: Expected Relative Reactivity of Substituted Thiophene-2-sulfonyl Chlorides in Nucleophilic Substitution

| Substituent at C3 | Electronic Effect | Expected Relative Rate of Nucleophilic Substitution |

| -NO₂ | Electron-withdrawing | Fastest |

| -CN | Electron-withdrawing | Fast |

| -H | Neutral | Intermediate |

| -CH₃ | Electron-donating | Slow |

| -OCH₃ | Strongly Electron-donating | Slowest |

This table is illustrative and based on established principles of electronic effects in related systems.

Steric Influence of the 3-Methoxy Group

The placement of the methoxy group at the C3 position, immediately adjacent to the sulfonyl chloride group at the C2 position, introduces a potential for steric hindrance. This steric crowding can influence the approach of nucleophiles to the electrophilic sulfur center. For a nucleophilic attack to occur, the nucleophile must approach the sulfur atom from a specific trajectory. The bulky methoxy group can partially obstruct this pathway, thereby increasing the activation energy of the reaction and slowing it down.

However, the influence of ortho-substituents in arenesulfonyl chlorides is not always straightforward. In some cases, a counterintuitive acceleration of nucleophilic substitution has been observed with ortho-alkyl groups. mdpi.comnih.gov This has been attributed to a peculiar, rigid, and sterically congested ground state structure, which is relieved upon moving to the transition state. mdpi.comnih.gov While the methoxy group is not an alkyl group, the principle that steric effects in the ground state can influence reactivity is an important consideration.

In the context of this compound, it is more likely that the steric hindrance from the methoxy group would lead to a decrease in the reaction rate for most nucleophilic substitution reactions. The extent of this steric hindrance would also depend on the size of the incoming nucleophile. Larger, bulkier nucleophiles would experience a more significant steric clash, leading to a more pronounced rate decrease compared to smaller nucleophiles.

Table 2: Hypothetical Influence of Nucleophile Size on the Reactivity of this compound

| Nucleophile | Relative Size | Expected Steric Hindrance | Postulated Relative Reaction Rate |

| NH₃ | Small | Low | Faster |

| (CH₃)₂NH | Medium | Moderate | Intermediate |

| (CH₃CH₂)₃N | Large | High | Slower |

This table presents a hypothetical scenario to illustrate the concept of steric hindrance based on nucleophile size.

Conclusion

3-Methoxythiophene-2-sulfonyl chloride stands as a valuable and versatile building block in the realm of heterocyclic chemistry. Its significance is derived from the synergistic interplay of the reactive sulfonyl chloride functionality and the electronically influential methoxy (B1213986) group on the thiophene (B33073) core. This unique combination facilitates the synthesis of a diverse range of sulfonamides with potential biological activities and provides a platform for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The continued exploration of the reactivity and applications of this compound is poised to contribute to advancements in both medicinal chemistry and materials science.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comscholaris.ca It is frequently employed to determine molecular geometries, electronic properties like HOMO-LUMO energy gaps, and to predict spectroscopic behavior. mdpi.comsemanticscholar.org

The molecular geometry of 3-methoxythiophene-2-sulfonyl chloride is defined by the thiophene (B33073) ring, a five-membered aromatic heterocycle, substituted with a methoxy (B1213986) group at the 3-position and a sulfonyl chloride group at the 2-position. DFT calculations on related thiophene sulfonamide derivatives, using methods like B3LYP with a 6-311G(d,p) basis set, have been performed to determine optimized geometries, including bond lengths and angles. semanticscholar.org For thiophene sulfonamides, calculated S=O and S–N bond lengths are typically around 1.46 Å and 1.67 Å, respectively, while the O=S=O bond angle is approximately 121°. semanticscholar.org Similar parameters would be expected for the sulfonyl chloride group in the target molecule.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.orgrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org In substituted thiophene derivatives, the nature of the substituents significantly modulates this gap. rsc.org Electron-donating groups tend to raise the HOMO energy level, which can lead to a smaller gap and increased reactivity. rsc.org For instance, studies on thiophene-based chalcones have shown that the introduction of methoxy groups can alter the electronic properties and reduce the HOMO-LUMO gap. jksus.org Computational studies on 2-methoxythiophene (B42098) have been conducted to determine its electronic properties, including HOMO-LUMO energies, which provide a foundational understanding of the methoxy-substituted thiophene core. epstem.net

Table 1: Representative Calculated Electronic Properties for Substituted Thiophenes (Illustrative Data)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Thiophene-triazole co-oligomer | -5.1 | -1.06 | 4.04 | Deduced from electrochemical data |

| Substituted Thiophene Sulfonamide 1 | -7.15 | -2.50 | 4.65 | B3LYP/6-311G(d,p) |

This table presents illustrative data from studies on various thiophene derivatives to show the typical range of values and is not specific to this compound.

The reactivity of this compound is primarily centered around the sulfonyl chloride group, which is a key functional group in organic synthesis, often used for the preparation of sulfonamides. magtech.com.cn The reaction mechanism for nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides has been a subject of extensive theoretical and experimental investigation. nih.govmdpi.com

Computational studies, often using DFT, have been employed to model the reaction pathways of nucleophilic attack on the sulfonyl group. Two primary mechanisms are generally considered: a concerted Sₙ2-type displacement and a stepwise addition-elimination (SₐN) mechanism involving a pentacoordinate sulfur intermediate. mdpi.comresearchgate.netnih.gov DFT calculations on the chloride-chloride exchange reaction in various arenesulfonyl chlorides suggest that the reaction proceeds synchronously via a single transition state, consistent with an Sₙ2 mechanism. mdpi.com Theoretical studies on the hydrolysis of arenesulfonyl chlorides also point to pathways involving intermediates with a pentacoordinate sulfur atom. researchgate.net The specific pathway can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.govmdpi.com

For this compound, the electron-donating methoxy group would increase the electron density on the thiophene ring, which could electronically influence the sulfonyl chloride moiety. However, the reaction mechanism with a nucleophile is expected to follow the general pathways established for other arenesulfonyl chlorides. nih.govresearchgate.net

Computational methods can predict the reactivity and selectivity of chemical reactions. For sulfonyl chlorides, reactivity is influenced by both electronic and steric factors. mdpi.com DFT calculations have shown that for arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring generally increase the reactivity towards nucleophiles, as indicated by a positive Hammett ρ-value in kinetic studies. mdpi.com

Conversely, the electron-donating methoxy group in this compound would be expected to decrease the electrophilicity of the sulfur atom, potentially reducing its reactivity compared to unsubstituted thiophene-2-sulfonyl chloride. researchgate.net However, the position of the substituent is also crucial. The Hammett equation classifies a methoxy group as electron-donating at the para position but electron-withdrawing at the meta position relative to the reaction center in a benzene (B151609) ring. wikipedia.org The electronic effects in a five-membered ring like thiophene can be more complex. researchgate.net Computational modeling is essential to accurately predict these subtle effects on reactivity. researchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov This theory is particularly useful for analyzing reaction mechanisms.

In the context of this compound, MEDT could be applied to study its reactions with nucleophiles. An MEDT analysis would involve examining the changes in the electron density along the reaction coordinate. This approach has been used to study nucleophilic substitution (Sₙ) reactions, providing insights into the electronic effects of substituents on the reaction kinetics and mechanism. nih.gov For instance, MEDT studies have shown how substituents can shift the mechanism of Sₙ reactions from Sₙ2 to Sₙ1. nih.gov Such an analysis for this compound would provide a detailed understanding of how the methoxy group influences the electron density changes during a substitution reaction at the sulfonyl group. Theoretical studies of nucleophilic substitution at sulfur in related sulfinyl derivatives have also been conducted, revealing addition-elimination mechanisms. nih.govuclan.ac.ukresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (for reactivity prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov While often used in drug design, QSAR can also be applied to predict chemical reactivity. magtech.com.cn

For a series of related sulfonyl chlorides, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed reaction rates. nih.gov Although no specific QSAR studies on the reactivity of this compound were found, QSAR models have been developed for various sulfur-containing compounds, including sulfonamides and thiourea (B124793) derivatives, to predict their biological activities. nih.gov The principles of QSAR could be similarly applied to create predictive models for the chemical reactivity of a library of substituted thiophene sulfonyl chlorides.

Computational Design and Optimization of Derivatives

Computational chemistry plays a crucial role in the rational design and optimization of new molecules with desired properties. researchgate.net Starting with a parent structure like this compound, computational methods can be used to predict how structural modifications would affect its properties.

For example, DFT and other methods can be used to screen a virtual library of derivatives with different substituents on the thiophene ring. researchgate.netnih.gov This in silico screening can predict changes in electronic properties (like the HOMO-LUMO gap), reactivity, and other characteristics. researchgate.netnih.gov This approach allows for the targeted design of new compounds with enhanced or tailored properties before committing to their synthesis. nih.govmdpi.com This strategy is widely used in materials science and drug discovery, where thiophene-based compounds are of significant interest. researchgate.netnih.govmdpi.com For instance, computational design has been applied to develop novel thiophene-based organic dyes for solar cells by tuning their electronic and photophysical properties through structural modifications. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophene-2-sulfonyl chloride |

| Thiophene |

| Arenesulfonyl chlorides |

Regio and Stereoselectivity in Reactions Involving 3 Methoxythiophene 2 Sulfonyl Chloride

Control of Regioselectivity

Directing Group Effects

The substituents on the thiophene (B33073) ring, the methoxy (B1213986) (-OCH₃) group at the C3 position and the sulfonyl chloride (-SO₂Cl) group at the C2 position, exert powerful electronic effects that influence the reactivity of the ring.

Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy group increases the electron density of the thiophene ring through a +M (mesomeric) effect. This effect is most pronounced at the ortho and para positions relative to the substituent. In the thiophene ring, this activates the C2 and C4 positions. However, with the C2 position already substituted, its primary influence is directed towards the C4 and C5 positions, making them more susceptible to electrophilic attack.

Sulfonyl Chloride Group (-SO₂Cl): Conversely, the sulfonyl chloride group is a strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic substitution by pulling electron density away through -I (inductive) and -M (mesomeric) effects. EWGs typically direct incoming electrophiles to the meta position.

In C-H activation reactions, the outcome is often a result of a complex interplay between these electronic biases and the mechanism of the catalytic cycle. For instance, in palladium-catalyzed direct arylation, the methoxy group can act as a directing group, favoring functionalization at the adjacent C4 position. The inherent reactivity of thiophene C-H bonds (C2/C5 being more reactive than C3/C4) is also a critical factor. numberanalytics.comnih.gov The competition between the directing effect of the methoxy group and the deactivating nature of the sulfonyl chloride group, alongside the intrinsic reactivity of the thiophene C-H bonds, dictates the ultimate regiochemical outcome.

Catalyst and Ligand Control

While innate directing effects provide a baseline for reactivity, the catalyst and its associated ligands often play the decisive role in controlling regioselectivity, sometimes even overriding the inherent electronic preferences of the substrate. chemrxiv.orgchemrxiv.org This is particularly true in transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization. nih.govrsc.org

The choice of ligand coordinated to the metal center can influence the regioselectivity through several mechanisms:

Steric Hindrance: Bulky ligands can sterically block access to certain positions on the substrate, thereby favoring reaction at less hindered sites. For example, a bulky phosphine (B1218219) ligand on a palladium catalyst might disfavor C-H activation at the C4 position, which is flanked by the methoxy group, and instead promote reaction at the more accessible C5 position.

Electronic Tuning: The electronic properties of the ligand can modify the reactivity of the metal center, making it more or less selective for C-H bonds with different electronic densities. Electron-rich ligands can increase the catalyst's reactivity, while electron-poor ligands can enhance its selectivity.

Coordination Geometry: Different ligands enforce different coordination geometries around the metal center, which in turn affects how the substrate can approach and bind to the catalyst during the selectivity-determining C-H activation step. nih.gov

In the context of reactions involving sulfonyl chlorides, palladium catalysts supported by specific phosphine ligands like Xantphos have been shown to facilitate cross-coupling reactions. researchgate.net The development of catalyst systems, including those based on palladium(I) dimers or specialized Buchwald-type phosphines, allows chemists to fine-tune reaction conditions to achieve a desired regioisomeric product with high fidelity. rsc.orgorganic-chemistry.org

Table 1: Hypothetical Influence of Ligands on Regioselectivity of C-H Arylation This table is illustrative and based on general principles of catalyst control.

| Ligand Type | Proposed Major Product | Rationale |

|---|---|---|

| Small, Electron-Rich (e.g., P(t-Bu)₃) | 2-SO₂Cl, 3-OCH₃, 4-Aryl-thiophene | Favors electronically preferred C4 position, minimal steric hindrance. |

| Bulky, Electron-Neutral (e.g., SPhos) | 2-SO₂Cl, 3-OCH₃, 5-Aryl-thiophene | Steric bulk directs functionalization away from the substituted side of the ring. |

Attainment of Stereoselectivity (Enantioselective and Diastereoselective)

Stereoselectivity involves the preferential formation of one stereoisomer over another. For reactions involving 3-methoxythiophene-2-sulfonyl chloride, this can be achieved when the reaction creates a new chiral center, either enantioselectively (producing one enantiomer in excess) or diastereoselectively (producing one diastereomer in excess).

Chiral Catalyst Applications

The most common strategy for inducing enantioselectivity is the use of a chiral catalyst. A chiral catalyst creates a chiral environment around the reactants during the transition state of the rate-determining step, lowering the activation energy for the formation of one enantiomer relative to the other.

While specific applications involving this compound are not extensively documented, the principles can be extrapolated from related systems. For instance, chiral Brønsted acids, which can include complex sulfonic acids, have been successfully employed in a variety of stereoselective transformations. nih.govacs.org A reaction where this compound acts on a prochiral substrate could potentially be rendered enantioselective by a chiral catalyst.

For example, in a hypothetical asymmetric addition to a prochiral alkene, a transition metal complex bearing a chiral ligand (such as a derivative of BINAP or a chiral N-heterocyclic carbene) would coordinate to the reactants. The steric and electronic properties of the chiral ligand would force the reactants to adopt a specific orientation, leading to the preferential formation of one enantiomeric product.

Table 2: Potential Chiral Catalysts for Asymmetric Reactions

| Catalyst Class | Example Reaction Type | Mechanism of Stereocontrol |

|---|---|---|

| Chiral Lewis Acids | Friedel-Crafts Alkylation | Coordination to the sulfonyl chloride group, directing attack from one face of the nucleophile. |

| Chiral Transition Metal Complexes | Asymmetric Sulfonylation | Formation of a chiral metal-sulfinate intermediate that adds enantioselectively to a substrate. |

Substrate-Controlled Stereochemical Outcomes

In some cases, stereoselectivity can be controlled by chiral elements already present within the reacting substrate. This is known as substrate control. If this compound were to react with a chiral molecule, the existing stereocenter(s) in that molecule could direct the approach of the reagent.

This principle is often explained by steric models, such as the Felkin-Ahn model for nucleophilic additions to chiral carbonyls. The existing chiral center creates a sterically biased environment, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. For example, if this compound were used to sulfonylate a chiral alcohol, the resident chirality of the alcohol could direct the formation of a single diastereomer of the resulting sulfonate ester. The conformational preferences of the substrate and the transition state geometry are key factors in determining the stereochemical outcome. acs.org

Derivatives, Analogues, and Structural Modifications of 3 Methoxythiophene 2 Sulfonyl Chloride

Synthesis and Reactivity of Substituted 3-Methoxythiophene (B46719) Sulfonyl Chlorides

The synthesis of substituted 3-methoxythiophene-2-sulfonyl chloride derivatives generally follows established methods for the preparation of sulfonyl chlorides, although specific examples directly pertaining to the 3-methoxythiophene scaffold are not extensively detailed in the provided literature. A common route to aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For thiophene (B33073) derivatives, this often involves treatment with a chlorinating agent and a source of sulfur dioxide, or direct reaction with chlorosulfonic acid. However, the presence of the activating methoxy (B1213986) group on the thiophene ring requires careful control of reaction conditions to avoid unwanted side reactions such as polychlorination or degradation of the thiophene ring.

Alternative methods for the synthesis of sulfonyl chlorides that could be applied to substituted 3-methoxythiophenes include the oxidative chlorination of corresponding thiols or disulfides. rsc.org For instance, a general method involves the oxidation of a thiol with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source. orgsyn.org Another approach is the Sandmeyer-type reaction, where an amino-substituted thiophene can be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride. orgsyn.org

The reactivity of substituted 3-methoxythiophene sulfonyl chlorides is largely dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The general reactivity patterns include:

Nucleophilic Substitution: This is the most common reaction of sulfonyl chlorides. They readily react with a wide range of nucleophiles such as amines, alcohols, and phenols under basic conditions to form the corresponding sulfonamides and sulfonate esters. The presence of substituents on the thiophene ring can influence the rate of these reactions through electronic and steric effects.

Reduction: Sulfonyl chlorides can be reduced to the corresponding thiols. For example, triphenylphosphine (B44618) has been shown to be an effective reagent for the reduction of arylsulfonyl chlorides to arylthiols. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions: Aryl sulfonyl chlorides can participate in various palladium-catalyzed cross-coupling reactions. For instance, they can be used in the synthesis of thioethers through a reductive coupling process that involves the extrusion of sulfur dioxide. uni.lu

The nature and position of substituents on the 3-methoxythiophene ring will modulate the reactivity of the sulfonyl chloride group. Electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

| Reaction Type | Nucleophile/Reagent | Product | General Conditions |

|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amine (R-NH2/R2NH) | Sulfonamide (R-SO2-NR'2) | Base (e.g., pyridine (B92270), triethylamine) |

| Sulfonate Ester Formation | Alcohol/Phenol (R'-OH) | Sulfonate Ester (R-SO2-OR') | Base (e.g., pyridine, triethylamine) |

| Reduction to Thiol | Triphenylphosphine (PPh3) | Thiol (R-SH) | Toluene, heat |

| Reductive Coupling (Thioether Synthesis) | Pd(OAc)2/Xantphos, CuI, KF | Thioether (R-S-R') | Dioxane, 140 °C |

Comparison with Other Thiophene Sulfonyl Chlorides (e.g., 2-thiophenesulfonyl chloride, 3-methylthiophene-2-sulfonyl chloride)

The reactivity of this compound can be better understood by comparing it with other thiophene sulfonyl chlorides, such as the unsubstituted 2-thiophenesulfonyl chloride and the 3-methyl substituted analogue. The primary differences arise from the electronic and steric effects of the substituents on the thiophene ring.

Electronic Effects:

3-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect. This would slightly decrease the reactivity of 3-methylthiophene-2-sulfonyl chloride towards nucleophiles when compared to 2-thiophenesulfonyl chloride, but its effect would be less pronounced than that of the methoxy group.

Unsubstituted (2-thiophenesulfonyl chloride): This compound serves as a baseline for comparison. The thiophene ring itself is electron-rich compared to benzene (B151609), but lacks the additional electron-donating groups of the other two analogues.

Therefore, the expected order of reactivity towards nucleophiles, based on electronic effects, would be: 2-thiophenesulfonyl chloride > 3-methylthiophene-2-sulfonyl chloride > this compound

Steric Effects:

Substituents at the 3-position, adjacent to the sulfonyl chloride group at the 2-position, can also exert a steric hindrance effect. This can impede the approach of a nucleophile to the electrophilic sulfur atom. Both the methoxy and methyl groups are larger than a hydrogen atom and would introduce some degree of steric hindrance. This steric effect would further contribute to a potential decrease in reactivity for both this compound and 3-methylthiophene-2-sulfonyl chloride compared to the unsubstituted 2-thiophenesulfonyl chloride.

| Compound | Substituent at C3 | Dominant Electronic Effect | Expected Relative Reactivity | Steric Hindrance |

|---|---|---|---|---|

| 2-Thiophenesulfonyl chloride | -H | Reference | Highest | Lowest |

| 3-Methylthiophene-2-sulfonyl chloride | -CH3 | Weakly electron-donating (inductive) | Intermediate | Moderate |

| This compound | -OCH3 | Strongly electron-donating (resonance) | Lowest | Moderate |

Development of Sulfonyl Fluoride (B91410) Analogues as Stable Surrogates

In recent years, sulfonyl fluorides have gained prominence as highly stable yet reactive surrogates for the more traditional sulfonyl chlorides. This has led to the development of 3-methoxythiophene-2-sulfonyl fluoride as a valuable synthetic intermediate. The enhanced stability of sulfonyl fluorides is attributed to the strong S-F bond, which makes them significantly more resistant to hydrolysis and thermolysis compared to their chloride counterparts. nih.gov

The synthesis of sulfonyl fluorides, including presumably 3-methoxythiophene-2-sulfonyl fluoride, is most commonly achieved through a halide exchange (halex) reaction from the corresponding sulfonyl chloride. nih.gov This transformation is typically carried out using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in an aqueous or biphasic medium. nih.gov Other synthetic routes to sulfonyl fluorides that bypass the often-sensitive sulfonyl chloride intermediates include the oxidative fluorination of thiols and disulfides. calpaclab.comresearchgate.net

The unique stability-reactivity profile of sulfonyl fluorides has made them central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been recognized as a new generation of "click chemistry". rsc.orgbiosynth.com Key advantages of using sulfonyl fluorides like 3-methoxythiophene-2-sulfonyl fluoride include:

Enhanced Stability: They are generally stable under a wide range of conditions, including aqueous environments and elevated temperatures, which allows for greater flexibility in reaction setup and purification. nih.gov

Selective Reactivity: While stable, the sulfonyl fluoride group remains a potent electrophile that reacts selectively with strong nucleophiles, such as primary and secondary amines, to form highly stable sulfonamide linkages. uni.lu This controlled reactivity minimizes unwanted side reactions.

Orthogonality: The reactivity of the sulfonyl fluoride group is often orthogonal to many other functional groups, making it an ideal "handle" for the late-stage functionalization of complex molecules. rsc.org

Applications in Chemical Biology: Their stability under physiological conditions and their ability to covalently modify specific amino acid residues in proteins have made sulfonyl fluorides valuable tools in chemical biology and drug discovery as covalent probes and inhibitors. biosynth.com

The development of 3-methoxythiophene-2-sulfonyl fluoride thus provides chemists with a more robust and versatile building block for introducing the 3-methoxythiophene-2-sulfonyl moiety into a wide array of molecules.

Synthesis of Complex Molecular Architectures from this compound

While this compound is commercially available and categorized as a chemical building block, specific examples of its application in the synthesis of complex molecular architectures are not extensively documented in the provided search results. However, based on the known reactivity of sulfonyl chlorides and the structural significance of the thiophene ring in medicinal chemistry, its potential as a precursor for more elaborate structures is evident. nih.gov

The primary role of this compound in constructing complex molecules would be to introduce the 3-methoxy-2-thiophenesulfonamide or 3-methoxy-2-thiophenesulfonate ester motifs. These moieties can be found in various biologically active compounds. The thiophene ring is a well-established pharmacophore that can serve as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. nih.gov

Potential synthetic applications for building complex molecules include:

Medicinal Chemistry: The reaction of this compound with complex amines or alcohols, which are themselves advanced intermediates or core scaffolds of drug candidates, would lead to the synthesis of novel sulfonamide and sulfonate ester-containing molecules for biological screening. The sulfonamide functional group is a key feature in many approved drugs.

Materials Science: Thiophene-based compounds are fundamental components of organic electronic materials. While the sulfonyl chloride itself may not be directly incorporated into polymers, it can be used to synthesize monomers that are later polymerized. For example, it could be used to functionalize other monomers to tune the electronic properties or solubility of the resulting polymers.

Combinatorial Chemistry: The reliable and high-yielding reaction of sulfonyl chlorides with amines makes them ideal reagents for the parallel synthesis of compound libraries. By reacting this compound with a diverse set of amines, a large library of novel sulfonamides can be rapidly generated for high-throughput screening in drug discovery programs.

In essence, this compound serves as a versatile scaffold. The sulfonyl chloride group acts as a highly reactive handle for covalently linking the 3-methoxythiophene core to other molecular fragments, thereby enabling the construction of larger and more complex chemical entities with potential applications in various fields of chemical science.

Future Research Directions

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of 3-methoxythiophene-2-sulfonyl chloride is no exception. Future research will likely focus on developing methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key areas for advancement include:

Catalytic Oxidative Chlorination: Exploring the use of transition metal catalysts or organocatalysts to facilitate the direct conversion of 3-methoxythiophene (B46719) to its corresponding sulfonyl chloride using milder and more environmentally benign oxidizing and chlorinating agents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.

Aqueous-Based Syntheses: Developing synthetic routes that utilize water as a solvent, thereby reducing the reliance on volatile organic compounds. For instance, methods employing reagents like oxone in combination with a chloride source in water have shown promise for the synthesis of other sulfonyl chlorides and could be adapted for this specific compound. rsc.org

Alternative Chlorinating Agents: Investigating the use of safer and more sustainable chlorinating agents to replace traditional reagents like thionyl chloride or chlorosulfonic acid, which are corrosive and produce hazardous byproducts. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Methods | Future Green Methodologies |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Reagents | Thionyl chloride, chlorosulfonic acid | Catalytic systems, milder oxidants |

| Process | Batch processing | Continuous flow chemistry |

| Waste | Significant hazardous waste | Minimized waste streams |

Discovery of Novel Reactivity and Transformative Pathways

While the fundamental reactivity of sulfonyl chlorides is well-established, there remains significant potential to discover novel transformations and expand the synthetic utility of this compound. The electronic influence of the methoxy (B1213986) group at the 3-position can be expected to modulate the reactivity of the thiophene (B33073) ring and the sulfonyl chloride moiety.

Future research in this area could explore:

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed reactions, such as the reductive coupling to form thioethers, which involves the extrusion of sulfur dioxide. researchgate.net Investigating other cross-coupling reactions to form new carbon-sulfur or carbon-carbon bonds will be a valuable pursuit.

Radical Reactions: Delving into the radical-mediated reactions of this compound. Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. magtech.com.cn

[2+2] Annulations: Exploring the potential of this compound to participate in [2+2] cycloaddition reactions with various unsaturated partners. magtech.com.cn

Reactions with Diverse Nucleophiles: While reactions with common nucleophiles like amines and alcohols are known, a systematic investigation into the reactivity with a broader range of nucleophiles, including organometallic reagents and stabilized carbanions, could lead to the synthesis of novel compound libraries. tandfonline.com

Synergistic Experimental and Computational Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and predicting new reactivity. A synergistic approach that combines experimental studies with computational modeling will be instrumental in achieving this.

Future investigations should focus on:

Kinetic Studies: Performing detailed kinetic analyses of key reactions, such as sulfonamide and sulfonate ester formation, to elucidate the reaction order, activation parameters, and the influence of substituents and solvent effects. acs.orgchemicalbook.com

In-situ Spectroscopic Monitoring: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction progress.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. mdpi.com Such studies can provide insights into the electronic structure of this compound and its derivatives, helping to rationalize observed reactivity. mdpi.commdpi.com

Table 2: Key Parameters for Mechanistic Investigations

| Parameter | Experimental Approach | Computational Approach |

| Reaction Rates | Kinetic studies (e.g., UV-Vis, HPLC) | Transition state theory calculations |

| Intermediates | In-situ spectroscopy (NMR, IR) | Geometry optimization of intermediates |

| Electronic Effects | Hammett plots, substituent effect studies | Molecular orbital analysis, charge distribution |

| Solvent Effects | Solvolysis studies in various solvents | Solvation models (e.g., SMD) |

Targeted Design and Synthesis of Derivatives for Emerging Chemical Applications

The thiophene core is a well-recognized pharmacophore, and its derivatives have found applications in medicinal chemistry and materials science. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the targeted design and synthesis of novel derivatives with specific functional properties.

Promising areas for future research include:

Medicinal Chemistry: Designing and synthesizing libraries of sulfonamide and sulfonate ester derivatives for screening against a wide range of biological targets. Given that other 3-methoxythiophene derivatives have been investigated for their anticancer properties, this is a particularly promising avenue. nih.gov The sulfonamide moiety is a key functional group in many established drugs, and its incorporation into the 3-methoxythiophene scaffold could lead to the discovery of new therapeutic agents. scielo.brmdpi.com

Agrochemicals: Developing new pesticides and herbicides based on the this compound scaffold. The thiophene ring is present in some commercial agrochemicals, suggesting the potential for discovering new active compounds.

Organic Materials: Synthesizing novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich thiophene ring, functionalized with the methoxy and sulfonyl groups, could be a valuable building block for creating materials with tailored electronic and optical properties.

Molecular Probes: Designing and creating fluorescent probes and sensors based on derivatives of this compound for the detection of specific analytes or for use in bioimaging applications.

Q & A

Q. What are the established synthetic routes for 3-methoxythiophene-2-sulfonyl chloride, and what reagents are critical for achieving high yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 3-methoxythiophene-2-sulfonic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reagent Choice : Thionyl chloride is preferred due to its efficiency in converting sulfonic acids to sulfonyl chlorides .

- Temperature Control : Reactions are conducted at reflux (60–80°C) to ensure complete conversion while minimizing decomposition.

- Purification : Distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity.

Non-nucleophilic bases (e.g., pyridine) may be added to neutralize HCl byproducts and prevent side reactions like sulfene formation .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify characteristic peaks:

- Thiophene ring protons (δ 6.5–7.5 ppm, coupling patterns confirm substitution).

- Methoxy group (δ ~3.8 ppm) and sulfonyl chloride (¹³C δ ~120 ppm) .

- IR Spectroscopy : Strong S=O stretches (1350–1170 cm⁻¹) and S-Cl bonds (550–450 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 212.96 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound is a key intermediate in synthesizing sulfonamide derivatives for enzyme inhibition studies. For example:

- Dihydropteroate Synthase Inhibitors : React with amines to form sulfonamides, which are screened for antibacterial activity via in vitro assays (e.g., E. coli inhibition) .

- 11β-Hydroxysteroid Dehydrogenase Inhibitors : Used in structure-activity relationship (SAR) studies to optimize substituent effects on enzyme binding .

Advanced Research Questions

Q. How can competing elimination reactions (e.g., sulfene formation) be minimized during sulfonamide synthesis with this compound?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., 2,6-lutidine) instead of pyridine to avoid deprotonation-induced eliminations .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.

- Temperature Modulation : Lower reaction temperatures (0–25°C) suppress sulfene formation, monitored by TLC or in situ IR .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Parameter Calibration : Adjust computational methods (e.g., DFT with B3LYP/6-31G*) to account for solvent effects and electron correlation.

- Experimental Validation : Cross-reference NMR/IR data with crystallographic studies (if available) to confirm conformer populations.

- Data Harmonization : Use multivariate regression (e.g., QSAR) to align quantum chemical predictions with observed inhibition indices .

Q. How do steric and electronic effects of the methoxy and thiophene groups influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group increases electron density on the thiophene ring, enhancing sulfonyl chloride electrophilicity.

- Steric Effects : Ortho-substitution on the thiophene hinders nucleophilic attack, requiring optimized reaction geometries (e.g., bulky amines may necessitate longer reaction times).

- Hammett Analysis : Quantify substituent effects using σₚ values to predict reaction rates and regioselectivity in sulfonamide formation .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation exposure .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.